Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-
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Overview
Description
Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]- is a complex organic compound with a molecular formula of C29H49ClN2O2 . This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxy group, and a pyrrolidinylmethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]- involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and efficiency. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]- is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]- include:
- Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-
- Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-
- Hexadecanamide, N-[(1R,2R)-2-(4-bromophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-
Uniqueness
What sets Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]- apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C29H49ClN2O2 |
---|---|
Molecular Weight |
493.2 g/mol |
IUPAC Name |
N-[(1R,2R)-1-(4-chlorophenyl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]hexadecanamide |
InChI |
InChI=1S/C29H49ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-28(33)31-27(24-32-22-15-16-23-32)29(34)25-18-20-26(30)21-19-25/h18-21,27,29,34H,2-17,22-24H2,1H3,(H,31,33)/t27-,29-/m1/s1 |
InChI Key |
UPQFNIKCYBLXFD-XRKRLSELSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC=C(C=C2)Cl)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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